"synthesis of hydroquinone diacetate from hydroquinone and acetic anhydride"
"synthesis of hydroquinone diacetate from hydroquinone and acetic anhydride"
Abstract
This technical guide provides a comprehensive overview of the synthesis of hydroquinone (B1673460) diacetate from hydroquinone and acetic anhydride (B1165640). It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document details the chemical reaction, experimental protocols, and quantitative data associated with the synthesis. A key focus is placed on a well-established method utilizing sulfuric acid as a catalyst, which is known for its high yield and purity.
Introduction
Hydroquinone diacetate, also known as 1,4-diacetoxybenzene, is a valuable chemical intermediate in various organic syntheses. The acetylation of hydroquinone is a fundamental reaction that protects the hydroxyl groups, allowing for further chemical transformations. This guide focuses on the efficient synthesis of hydroquinone diacetate using hydroquinone and acetic anhydride. Several methods for this synthesis have been reported, including reactions with or without acid catalysts, and using acetyl chloride.[1][2] This document will primarily focus on the acid-catalyzed method due to its prevalent use and high efficiency.
Chemical Reaction and Mechanism
The synthesis of hydroquinone diacetate from hydroquinone and acetic anhydride is a classic example of esterification, specifically the acetylation of a phenol. In this reaction, the two hydroxyl groups of hydroquinone react with acetic anhydride to form hydroquinone diacetate and acetic acid as a byproduct. The reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid, which protonates the acetic anhydride, making it a more reactive electrophile.
Reaction Scheme:
Experimental Protocol
The following protocol is a widely cited and reliable method for the synthesis of hydroquinone diacetate.[1][3]
Materials:
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Hydroquinone (1.0 mole, 110 g)
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Acetic anhydride (2.02 moles, 206 g, 190.3 mL)
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Concentrated sulfuric acid (1 drop)
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Crushed ice (approx. 800 mL)
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Distilled water (1 L)
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50% Ethanol (B145695) (for recrystallization)
Equipment:
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1-L Erlenmeyer flask
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Büchner funnel and filter flask
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Vacuum desiccator
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Beakers
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Stirring rod
Procedure:
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In a 1-L Erlenmeyer flask, combine 110 g (1.0 mole) of hydroquinone and 206 g (2.02 moles) of acetic anhydride.
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Carefully add one drop of concentrated sulfuric acid to the mixture.
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Stir the mixture gently by hand. The reaction is exothermic, and the mixture will warm up rapidly, leading to the dissolution of the hydroquinone.[1][3]
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After approximately 5 minutes, the solution should be clear. Pour the warm solution onto about 800 mL of crushed ice in a beaker.
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A white crystalline solid of hydroquinone diacetate will precipitate.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the filter cake with 1 L of water to remove any unreacted acetic anhydride and sulfuric acid. Press the cake to facilitate water removal.
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Dry the product to a constant weight in a vacuum desiccator over phosphorus pentoxide.[1]
Purification:
The crude product is typically of high purity (96-98%).[1] However, it can be further purified by recrystallization from dilute ethanol.[1][3] For 100 g of the crude product, approximately 400 mL of 50% ethanol is required.[1] This recrystallization can yield a product with a recovery of 93-94%.[1]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis of hydroquinone diacetate.
Table 1: Reactant and Product Quantities
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Weight (g) | Volume (mL) |
| Hydroquinone | C₆H₆O₂ | 110.11 | 1.0 | 110 | - |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2.02 | 206 | 190.3 |
| Hydroquinone Diacetate | C₁₀H₁₀O₄ | 194.18 | - | 186-190 | - |
Table 2: Yield and Physical Properties
| Parameter | Value | Reference |
| Theoretical Yield | 194.18 g | Calculated |
| Actual Yield | 186-190 g | [1][3] |
| Percent Yield | 96-98% | [1][3] |
| Melting Point (crude) | 121-122 °C | [1][3] |
| Melting Point (recrystallized) | 121.5-122.5 °C | [1] |
Experimental Workflow Diagram
The following diagram illustrates the workflow for the synthesis of hydroquinone diacetate.
Caption: Workflow for the synthesis of hydroquinone diacetate.
Conclusion
The synthesis of hydroquinone diacetate from hydroquinone and acetic anhydride using a sulfuric acid catalyst is a highly efficient and straightforward procedure. This method consistently produces a high yield of a pure product. The detailed protocol and quantitative data provided in this guide serve as a valuable resource for professionals in organic synthesis and drug development, enabling the reliable preparation of this important chemical intermediate.
